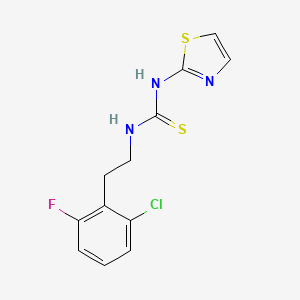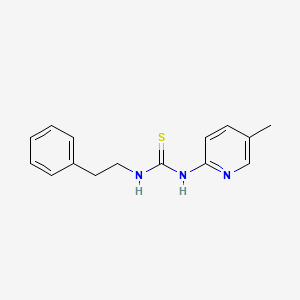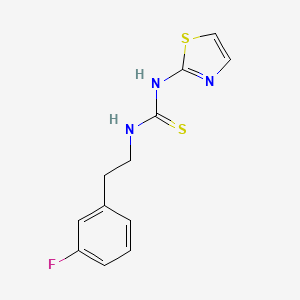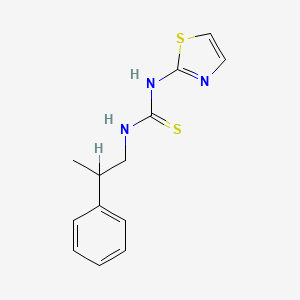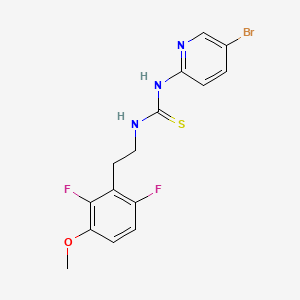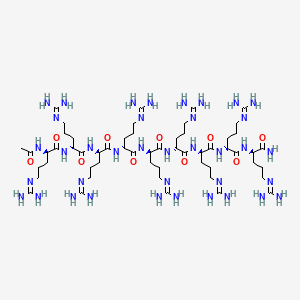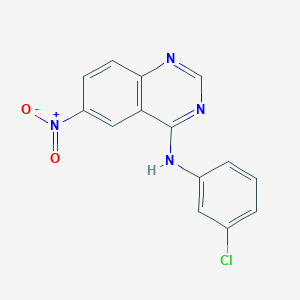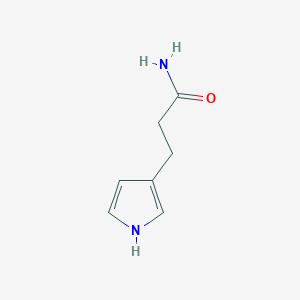
1H-Pyrrole-3-propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Pyrrol-3-yl)-propionamide: is a compound that features a pyrrole ring, which is a five-membered aromatic heterocycle containing one nitrogen atom. Pyrrole and its derivatives are known for their significant biological activities and are found in various natural products, including bile pigments, heme, and cytochromes . The presence of the pyrrole ring in 3-(1H-Pyrrol-3-yl)-propionamide makes it a compound of interest in medicinal chemistry and other scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrrole derivatives, including 3-(1H-Pyrrol-3-yl)-propionamide, can be achieved through several methods. One common approach is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with ammonia or primary amines . Another method is the Hantzsch synthesis, which uses β-ketoesters and ammonia or primary amines . These reactions typically require mild conditions and can be performed in various solvents, including water and ethanol.
Industrial Production Methods: Industrial production of pyrrole derivatives often involves catalytic processes to enhance yield and selectivity. For example, the use of iron (III) chloride as a catalyst in the Paal-Knorr synthesis allows for the efficient production of N-substituted pyrroles under mild conditions . Additionally, the use of environmentally friendly solvents, such as water or ethanol, is preferred to minimize the environmental impact of the production process .
化学反应分析
Types of Reactions: 3-(1H-Pyrrol-3-yl)-propionamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-diones.
Reduction: Reduction of the pyrrole ring can lead to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions can occur at the α-position of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and can be performed in solvents like dichloromethane.
Major Products:
Oxidation: Pyrrole-2,5-diones.
Reduction: Pyrrolidines.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
科学研究应用
Chemistry: 3-(1H-Pyrrol-3-yl)-propionamide is used as a building block in the synthesis of more complex organic molecules.
Biology: In biological research, pyrrole derivatives are studied for their potential as enzyme inhibitors and their role in biological pathways. They are also investigated for their antimicrobial and anticancer properties .
Medicine: Pyrrole derivatives, including 3-(1H-Pyrrol-3-yl)-propionamide, are explored for their therapeutic potential. They have shown promise in the development of drugs for treating diseases such as cancer, bacterial infections, and neurological disorders .
Industry: In the industrial sector, pyrrole derivatives are used in the production of dyes, pigments, and polymers. Their unique chemical properties make them suitable for various applications, including materials science and electronics .
作用机制
The mechanism of action of 3-(1H-Pyrrol-3-yl)-propionamide involves its interaction with specific molecular targets and pathways. The pyrrole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
相似化合物的比较
Similar Compounds:
- 3-(1H-Pyrrol-1-yl)-propanoic acid
- 3-(1H-Pyrrol-3-yl)-1H-inden-1-one
- 3-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-phenylthieno(2,3-d)pyrimidin-4(3H)-one
Comparison: 3-(1H-Pyrrol-3-yl)-propionamide is unique due to the presence of the propionamide group, which can influence its reactivity and biological activity. Compared to 3-(1H-Pyrrol-1-yl)-propanoic acid, the amide group in 3-(1H-Pyrrol-3-yl)-propionamide provides additional hydrogen bonding capabilities, potentially enhancing its interaction with biological targets . The presence of the pyrrole ring in all these compounds contributes to their aromaticity and reactivity, making them valuable in various scientific applications .
属性
CAS 编号 |
152509-75-6 |
|---|---|
分子式 |
C7H10N2O |
分子量 |
138.17 g/mol |
IUPAC 名称 |
3-(1H-pyrrol-3-yl)propanamide |
InChI |
InChI=1S/C7H10N2O/c8-7(10)2-1-6-3-4-9-5-6/h3-5,9H,1-2H2,(H2,8,10) |
InChI 键 |
TWGRVIPCCGRSNM-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC=C1CCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



